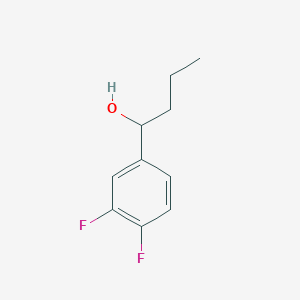

1-(3,4-difluorophenyl)butan-1-ol

説明

1-(3,4-Difluorophenyl)butan-1-ol is a fluorinated aromatic alcohol with a butanol backbone substituted at the first carbon by a hydroxyl group and a 3,4-difluorophenyl ring.

特性

IUPAC Name |

1-(3,4-difluorophenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6,10,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQPKLYYWRNEFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)butan-1-ol typically involves the reaction of 3,4-difluorobenzaldehyde with butylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-(3,4-difluorophenyl)butan-1-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium on carbon may be employed to enhance the reaction efficiency.

化学反応の分析

Types of Reactions: 1-(3,4-difluorophenyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 1-(3,4-Difluorophenyl)-1-butanone.

Reduction: 1-(3,4-Difluorophenyl)-1-butylamine.

Substitution: 1-(3,4-Difluoro-2-nitrophenyl)-1-butanol.

科学的研究の応用

Medicinal Chemistry Applications

1-(3,4-Difluorophenyl)butan-1-ol has been investigated for its potential therapeutic properties. Its structural similarity to other bioactive compounds makes it a candidate for drug development.

- Antifungal Activity : Research has indicated that derivatives of this compound can exhibit antifungal properties. In particular, studies have synthesized related triazole-based compounds that demonstrate significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus . The presence of the difluorophenyl group enhances the biological activity by improving binding affinity to target enzymes.

- Antiparasitic Properties : In vivo studies have shown that certain derivatives of 1-(3,4-difluorophenyl)butan-1-ol exhibit efficacy against Leishmania donovani, the causative agent of leishmaniasis. These studies involved treating infected mice with various doses of the compound, resulting in significant reductions in parasite load .

Materials Science Applications

The compound is also explored for its utility in materials science, particularly in the development of advanced materials.

- OLED Materials : 1-(3,4-Difluorophenyl)butan-1-ol serves as a precursor in the synthesis of organic light-emitting diodes (OLEDs). Its derivatives are incorporated into OLED structures to enhance performance characteristics such as brightness and efficiency .

- Nanomaterials : The compound is utilized in the formulation of mesoporous materials and nanoclays. These materials have applications in catalysis and environmental remediation due to their high surface area and ability to adsorb pollutants .

作用機序

The mechanism of action of 1-(3,4-difluorophenyl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s ability to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation.

類似化合物との比較

4-Fluoro-1-butanol

Structural Differences :

- 4-Fluoro-1-butanol (CAS 372-93-0) is an aliphatic alcohol with a single fluorine atom at the fourth carbon of the butanol chain, lacking an aromatic ring .

- 1-(3,4-Difluorophenyl)butan-1-ol features a difluorinated aromatic ring, introducing π-π stacking capabilities and enhanced steric bulk.

Property Implications :

- Polarity: The aromatic ring in 1-(3,4-difluorophenyl)butan-1-ol increases hydrophobicity compared to 4-fluoro-1-butanol, which may lower water solubility.

- Reactivity : The electron-withdrawing fluorine atoms on the aromatic ring could reduce the acidity of the hydroxyl group relative to aliphatic fluorine.

- Applications: 4-Fluoro-1-butanol is used in chemical synthesis and as a solvent , whereas the aromatic analog may find niche roles in drug design due to its planar structure.

1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione

Structural Differences :

Property Implications :

- Electronic Effects : The meta-fluorine positions (3,5) in the dione derivative create a symmetric electron-withdrawing effect, while the 3,4-difluorophenyl substitution in the target compound induces an asymmetric dipole.

- Crystallinity : The dione’s rigid structure (evidenced by crystallographic data ) suggests higher melting points than the alcohol analog, which may exhibit stronger hydrogen bonding.

Perfluorinated Butenyl Compounds

Structural Differences :

Property Implications :

- Stability : Perfluorinated compounds exhibit exceptional thermal and chemical inertness, making them suitable for extreme environments. The target compound, with only two fluorines, is less inert but more synthetically accessible.

- Bioavailability : The aromatic alcohol’s moderate fluorination may balance lipophilicity and metabolic stability, unlike perfluorinated analogs, which are often persistent in biological systems.

Ethylenediimino-bis-1-butanol Dihydrochloride

Structural Differences :

Property Implications :

- Solubility : The salt form enhances water solubility, whereas 1-(3,4-difluorophenyl)butan-1-ol’s solubility depends on organic solvents.

- Biological Activity : The amine groups in the dihydrochloride derivative may enable ionic interactions in drug delivery, while the aromatic alcohol could serve as a scaffold for receptor binding.

Data Table: Structural and Inferred Property Comparison

生物活性

1-(3,4-Difluorophenyl)butan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

1-(3,4-Difluorophenyl)butan-1-ol is characterized by its difluorophenyl group attached to a butanol moiety. The synthesis typically involves the reaction of 3,4-difluorobenzaldehyde with butyric acid derivatives under specific catalytic conditions. The synthesis route can be optimized for yield and purity using various organic solvents and reagents.

Antifungal Activity

Recent studies have indicated that compounds related to 1-(3,4-difluorophenyl)butan-1-ol exhibit significant antifungal properties. For instance, derivatives containing the 1,2,4-triazole core have shown broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship (SAR) analysis suggests that the presence of fluorine substituents enhances the antifungal potency by affecting membrane permeability and enzyme inhibition .

Table 1: Antifungal Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Pathogen |

|---|---|---|

| 1-(3,4-Difluorophenyl)butan-1-ol | 0.31 | Candida albicans |

| Rac-2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)butan-2-ol | 0.8 | Aspergillus fumigatus |

| 2-(2,4-Difluorophenyl)-1-methoxy-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol | 0.5 | Trichosporon asteroides |

The antifungal activity is primarily attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes. Compounds like 1-(3,4-difluorophenyl)butan-1-ol disrupt the function of cytochrome P450-dependent enzymes such as lanosterol 14α-demethylase (CYP51), leading to the accumulation of toxic sterols and ultimately cell death .

In Vivo Efficacy

In a controlled study involving BALB/c mice infected with C. albicans, treatment with 50 mg/kg of a related compound resulted in a significant increase in survival rates compared to untreated controls. The mean survival time (MST) extended by approximately 20 days when compared to standard antifungal treatments like ketoconazole .

Comparative Studies

Comparative studies have shown that while traditional antifungal agents face issues like resistance and toxicity, newer derivatives including those based on 1-(3,4-difluorophenyl)butan-1-ol demonstrate lower toxicity profiles and higher efficacy against resistant strains .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。